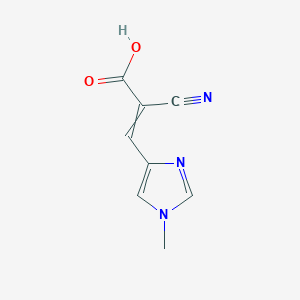

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

説明

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS: 1865773-05-2) is a cyanoacrylic acid derivative featuring a methyl-substituted imidazole ring conjugated to an electron-withdrawing cyano group. This structural motif enables its application as an electron acceptor and anchoring group in dye-sensitized solar cells (DSSCs) and organic electronics. The compound’s conjugated system enhances charge transfer efficiency, while the imidazole moiety contributes to solubility and coordination properties .

特性

分子式 |

C8H7N3O2 |

|---|---|

分子量 |

177.16 g/mol |

IUPAC名 |

2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13) |

InChIキー |

LGJINGOMHJGTCG-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(N=C1)C=C(C#N)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-シアノ-3-(1-メチル-1H-イミダゾール-4-イル)アクリル酸の合成は、通常、アミドニトリルの環化を含みます。 一般的な方法の1つは、ニッケル触媒を用いたニトリルへの付加、続いてプロト脱金属化、互変異性化、脱水環化を使用する方法です . 反応条件は一般的に穏やかで、アリールハライドや芳香族複素環などのさまざまな官能基を含めることができます .

工業生産方法: この化合物の工業生産方法は、広く文書化されていません。一般的なアプローチは、実験室設定と同様の反応条件を使用して、収率と純度を最適化した大規模合成を含みます。 連続フローリアクターと高度な精製技術の使用により、生産効率が向上する可能性があります .

化学反応の分析

反応の種類: 2-シアノ-3-(1-メチル-1H-イミダゾール-4-イル)アクリル酸は、次を含むさまざまな種類の化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応により、この化合物の還元形態が得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化によりイミダゾール酸化物が得られる可能性がありますが、還元により官能基が減少したイミダゾール誘導体が生成される可能性があります .

4. 科学研究への応用

2-シアノ-3-(1-メチル-1H-イミダゾール-4-イル)アクリル酸は、いくつかの科学研究に適用されています。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物学的活性について研究されています。

医学: さまざまな病気における治療薬としての可能性を探る研究が進行中です。

科学的研究の応用

Medicinal Applications

1. Pharmaceutical Development

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid has been investigated for its role in developing new pharmaceutical agents. Its structure allows it to interact with biological targets, potentially leading to the discovery of novel drugs. The imidazole ring is known for its bioactivity, making this compound a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, imidazole derivatives have shown promise in targeting cancer cell proliferation and survival mechanisms, suggesting that this compound could be effective in cancer therapy .

2. Antimicrobial Properties

Studies have revealed that certain acrylic acid derivatives possess antimicrobial activity. The presence of the cyano group may enhance this property, making it suitable for developing antimicrobial agents against resistant strains of bacteria and fungi.

Material Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and sealants.

Table: Comparison of Polymer Properties

| Property | Conventional Acrylic Acid | This compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Biocompatibility | Limited | Improved due to functional groups |

Analytical Applications

1. Sensing Technologies

The unique chemical structure of this compound makes it a candidate for use in sensor technologies. Its ability to form complexes with metal ions can be exploited for developing sensors that detect specific analytes in environmental monitoring or clinical diagnostics.

作用機序

2-シアノ-3-(1-メチル-1H-イミダゾール-4-イル)アクリル酸の作用機序は、特定の分子標的と経路との相互作用を含みます。シアノ基とアクリル酸基は、その反応性と結合親和性に重要な役割を果たします。この化合物は、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路を解明するには、詳細な研究が必要です .

類似化合物:

- 2-シアノ-N-(4-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)-3-(メチルチオ)フェニル)アセトアミド

- 1-メチル-1H-イミダゾール-4-イル酢酸塩酸塩

- イミダゾールプロピオン酸

比較: 類似の化合物と比較して、2-シアノ-3-(1-メチル-1H-イミダゾール-4-イル)アクリル酸は、シアノ基とアクリル酸基の両方が存在するため、独特です。これは、明確な化学反応性と生物学的活性を付与します。 その構造により、用途の広い修飾が可能になり、合成化学および医薬品化学において貴重な化合物となっています .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Roles

- Electron-Withdrawing Capacity: The cyano group in the target compound significantly enhances electron withdrawal compared to amino or unsubstituted imidazole analogs, making it superior for charge separation in photovoltaic applications .

- Steric Effects : The methyl group on the imidazole ring improves solubility and reduces steric hindrance compared to bulkier substituents (e.g., chlorotrityl or tetrazole groups in compounds) .

Electronic and Photovoltaic Performance

Table 3: Optoelectronic Properties and DSSC Performance

*Predicted via DFT calculations in .

- Charge Transfer Efficiency: The methylimidazole-cyanoacrylic acid system likely exhibits efficient intramolecular charge transfer (ICT), similar to compounds 6 and 7, which achieved PCEs >4.5% due to extended conjugation with thiophene and quinoxaline .

- Absorption Breadth: The target compound’s absorption range is narrower than compounds 6 and 7, which incorporate thiophene and quinoxaline to extend conjugation into the visible spectrum .

生物活性

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS: 1865773-05-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 177.16 g/mol. The compound features a cyano group and an imidazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-cyanoacrylic acids exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain derivatives display minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The following table summarizes the MIC values for selected derivatives:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | S. aureus |

| 4a | 0.30 | E. coli |

| 5a | 0.35 | Klebsiella pneumoniae |

| 10 | 0.40 | Candida albicans |

These derivatives showed not only bactericidal effects but also significant antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin in biofilm reduction assays .

Antioxidant Activity

The antioxidant potential of 2-cyanoacrylic acid derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The following table lists the antioxidant activities of selected compounds:

| Compound | IC50 (μM) | Activity (%) |

|---|---|---|

| 6 | 10.7 | 82 |

| 7 | 5.0 | 78 |

| Control (Trolox) | - | - |

Compounds exhibited high radical scavenging activities, suggesting their potential as antioxidant agents .

The mechanisms underlying the biological activity of these compounds are multifaceted:

- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR .

- Nucleophilic Attack : The reactivity of the cyanoacrylic acid moiety allows it to participate in nucleophilic substitution reactions, which can lead to the formation of various heterocyclic compounds with enhanced biological activities .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the structure of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized multiple pyrazole derivatives from this compound, evaluating their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound .

- Antioxidant Evaluation : Another research effort involved synthesizing pyrimidine derivatives from related structures, demonstrating promising antioxidant activities that could be leveraged in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。